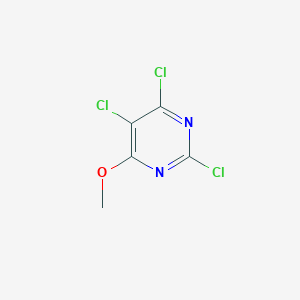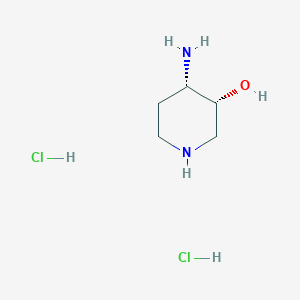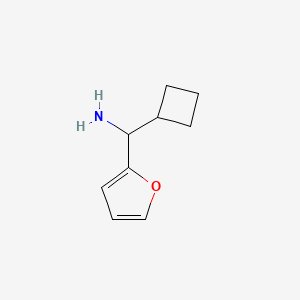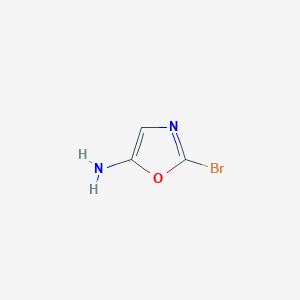
2,4,5-Trichloro-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichloro-6-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H2Cl3N2O. This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of three chlorine atoms and one methoxy group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Chlorination of 6-Methoxypyrimidine: : One common method involves the chlorination of 6-methoxypyrimidine. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 2, 4, and 5 positions.
-
Nucleophilic Substitution: : Another method involves the nucleophilic substitution of 2,4,5-trichloropyrimidine with methanol. This reaction is usually conducted in the presence of a base such as sodium methoxide, which facilitates the substitution of a chlorine atom with a methoxy group.
Industrial Production Methods
Industrial production of 2,4,5-Trichloro-6-methoxypyrimidine often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : 2,4,5-Trichloro-6-methoxypyrimidine readily undergoes nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace one or more chlorine atoms.
-
Oxidation and Reduction: : While less common, the compound can also participate in oxidation and reduction reactions. For example, the methoxy group can be oxidized to a formyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and various amines are commonly used reagents. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2,4-diamino-5-chloro-6-methoxypyrimidine, 2,4,5-trimethoxypyrimidine, and other derivatives.
Oxidation Products: Oxidation of the methoxy group can yield 2,4,5-trichloro-6-formylpyrimidine.
Scientific Research Applications
Chemistry
In chemistry, 2,4,5-Trichloro-6-methoxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various heterocyclic compounds.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of antiviral, antibacterial, and anticancer agents.
Industry
Industrially, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for multiple applications.
Mechanism of Action
The mechanism by which 2,4,5-Trichloro-6-methoxypyrimidine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives often target enzymes or receptors involved in disease pathways. For example, some derivatives inhibit kinases, which are crucial for cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-5-methoxypyrimidine: This compound is similar but has a different substitution pattern, which can lead to different reactivity and applications.
2,4,5-Trichloropyrimidine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2,4-Dichloro-5-methoxypyrimidine: With one less chlorine atom, this compound has different chemical properties and reactivity.
Uniqueness
2,4,5-Trichloro-6-methoxypyrimidine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in synthesizing a wide range of derivatives for various applications.
Properties
Molecular Formula |
C5H3Cl3N2O |
|---|---|
Molecular Weight |
213.44 g/mol |
IUPAC Name |
2,4,5-trichloro-6-methoxypyrimidine |
InChI |
InChI=1S/C5H3Cl3N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 |
InChI Key |
BZTPNKVJZQZTQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one](/img/structure/B12946796.png)

![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)


![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946844.png)




![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)

![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
